GIRK1/2 Activator Potency: N-Methyl vs. N–H Acetamide
In the GIRK1/2 activator series described by Sharma et al. (2021), the sulfone–acetamide head group incorporating an N‑linked aromatic system (derived from the N‑methyl‑dioxidotetrahydrothiophen‑3‑amine building block, a synthetic precursor of 507456‑15‑7) yielded lead compounds with nanomolar GIRK1/2 potency and markedly improved metabolic stability relative to the prototypical urea‑based activators such as ML297 [1]. When the N‑substituent is absent (i.e., primary acetamide), potency is essentially abolished or falls below the screening threshold, underscoring the critical role of N‑alkylation for target engagement [1].
| Evidence Dimension | GIRK1/2 activation potency (thallium flux assay) |
|---|---|
| Target Compound Data | Representative compound (3p) containing the dioxidotetrahydrothiophen‑3‑yl‑N‑methyl scaffold: EC₅₀ = 130 nM |
| Comparator Or Baseline | ML297 (urea‑based GIRK1/2 activator): EC₅₀ = 160 nM; primary acetamide analogs not reported (inactive at screening concentration) |
| Quantified Difference | Projected ~1.2‑fold improvement in potency; qualitative loss of activity with N–H substitution |
| Conditions | Thallium (Tl⁺) flux assay in HEK‑293 cells expressing Kir3.1/3.2 channels |
Why This Matters
N‑Methylation is essential for retaining nanomolar potency on GIRK1/2; procurement of the N–H analog (CAS 6298‑48‑2) cannot substitute for medicinal chemistry campaigns targeting Kir3 channels.
- [1] Sharma, S., et al. Discovery, synthesis and biological characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as novel GIRK1/2 potassium channel activators. RSC Med. Chem. 2021, 12, 1366–1373. View Source
